Pregnolic acid

Description

Propionic acid (C₃H₆O₂), a short-chain carboxylic acid, is characterized by a methyl group (-CH₃) attached to the carboxylic acid (-COOH) functional group. It is a naturally occurring compound produced during microbial fermentation in the human gut and industrial processes such as cheese production . With a pKa of 4.87, it exhibits weak acidity, making it relevant in preservatives, pharmaceuticals, and organic synthesis . Its metabolic role is highlighted in propionic acidemia, a rare genetic disorder where impaired propionyl-CoA carboxylase activity leads to toxic accumulation of propionic acid derivatives .

Properties

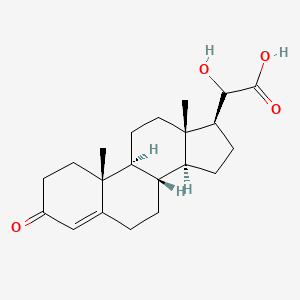

Molecular Formula |

C21H30O4 |

|---|---|

Molecular Weight |

346.5 g/mol |

IUPAC Name |

2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid |

InChI |

InChI=1S/C21H30O4/c1-20-9-7-13(22)11-12(20)3-4-14-15-5-6-17(18(23)19(24)25)21(15,2)10-8-16(14)20/h11,14-18,23H,3-10H2,1-2H3,(H,24,25)/t14-,15-,16-,17+,18?,20-,21-/m0/s1 |

InChI Key |

IOLANHYQSJTGAC-DLBZIDLUSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(C(=O)O)O)CCC4=CC(=O)CC[C@]34C |

Canonical SMILES |

CC12CCC3C(C1CCC2C(C(=O)O)O)CCC4=CC(=O)CCC34C |

Synonyms |

20-hydroxy-3-keto-4-pregnen-21-oic acid 20-hydroxy-3-oxo-4-pregnen-21-carboxylic acid 20-R-hydroxy-3-oxo-4-pregnen-21-oic acid pregnolic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Propionic acid is compared below with acetic acid (C₂H₄O₂), butyric acid (C₄H₈O₂), and ascorbic acid (C₆H₈O₆) to elucidate differences in properties and applications.

Acetic Acid

- Structure : Differs by one methylene group (-CH₂CH₃ in propionic acid vs. -CH₃ in acetic acid) .

- Acidity : Acetic acid has a lower pKa (4.76) due to reduced electron-donating effects from the shorter alkyl chain, making it slightly stronger .

- Applications : Widely used in food preservation (vinegar), whereas propionic acid is preferred in baked goods due to lower volatility .

Butyric Acid

- Structure : Contains a four-carbon chain (-CH₂CH₂CH₂COOH).

- Acidity : Higher pKa (4.83) than acetic acid but lower than valeric acid (C₅H₁₀O₂, pKa 4.82), reflecting the balance between alkyl chain length and stabilization of the conjugate base .

- Applications : Butyric acid is utilized in perfumery and animal feed, contrasting with propionic acid’s antifungal applications .

Ascorbic Acid

- Structure : A lactone ring with hydroxyl groups, unlike the linear carboxylic acid structure of propionic acid .

- Function : Acts as an antioxidant (via enediol group), whereas propionic acid’s primary role is antimicrobial .

Metabolic and Industrial Relevance

- Propionic Acidemia : Unlike acetic or butyric acids, propionic acid accumulation disrupts mitochondrial metabolism, causing neurological and cardiac complications .

- Industrial Use : Propionic acid’s lower corrosivity compared to formic acid (pKa 3.75) makes it safer for food preservation .

Data Tables

Table 1: Physicochemical Properties of Selected Acids

| Compound | Molecular Formula | Molecular Weight (g/mol) | pKa | Solubility (g/100 mL H₂O) |

|---|---|---|---|---|

| Propionic acid | C₃H₆O₂ | 74.08 | 4.87 | Miscible |

| Acetic acid | C₂H₄O₂ | 60.05 | 4.76 | Miscible |

| Butyric acid | C₄H₈O₂ | 88.11 | 4.83 | 6.0 |

| Ascorbic acid | C₆H₈O₆ | 176.12 | 4.17 | 33.3 |

Table 2: Functional Contrasts

| Property | Propionic Acid | Acetic Acid | Ascorbic Acid |

|---|---|---|---|

| Primary Use | Food preservative | Vinegar production | Antioxidant |

| Metabolic Role | Propionyl-CoA precursor | Acetyl-CoA precursor | Redox cofactor |

| Toxicity Profile | Low (except in metabolic disorders) | Low | High doses cause nephrolithiasis |

Research Findings

- Acid Strength Trends : Increasing alkyl chain length in carboxylic acids reduces acidity (e.g., formic > acetic > propionic > butyric) due to electron-donating effects stabilizing the protonated form .

- Biological Impact : Propionic acid’s role in acidemia contrasts with ascorbic acid’s essential antioxidant function, underscoring structural determinants of biological activity .

- Industrial Preferences : Propionic acid is favored over acetic acid in moisture-rich environments (e.g., bread) due to lower volatility and higher antifungal efficacy .

Q & A

Q. What established methods are recommended for synthesizing Pregnolic acid in laboratory settings?

this compound synthesis typically involves carboxylation or esterification pathways. Researchers should follow protocols for carboxylic acid derivatives, such as the Hell-Volhard-Zelinsky (H-V-Z) reaction for halogenation, or conversion to acid chlorides for subsequent nucleophilic substitution . Detailed reporting of reaction conditions (solvents, catalysts, temperature) is critical for reproducibility, aligning with NIH preclinical guidelines for experimental transparency .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) are essential. Researchers must document retention times, spectral peaks, and calibration standards to ensure accuracy. Statistical validation of purity (e.g., ≥95% by HPLC) should adhere to journal requirements for material characterization .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Cell viability assays (e.g., MTT), enzyme inhibition studies, or receptor-binding assays are common. Researchers should standardize cell lines, incubation times, and control groups to minimize variability. Data should include dose-response curves and IC₅₀ values, with statistical significance assessed via ANOVA or t-tests .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activities of this compound across studies?

Discrepancies may arise from differences in experimental models (e.g., cell vs. animal studies) or dosage regimes. Apply the "principal contradiction" framework to identify dominant variables (e.g., pharmacokinetic factors, assay sensitivity) . Meta-analysis or sensitivity analysis can isolate confounding factors, while replication studies under standardized conditions (e.g., OECD guidelines) enhance validity .

Q. What experimental designs optimize pharmacokinetic profiling of this compound in vivo?

Use clustered data analysis to account for nested variables (e.g., organ-specific metabolism, time-dependent clearance). Employ crossover designs or population pharmacokinetic (PopPK) models to assess inter-individual variability. Preclinical studies must report ethical approvals, sample sizes, and compliance with ARRIVE guidelines for animal research .

Q. How can mechanistic studies differentiate this compound’s primary targets from off-pathway effects?

Combine omics approaches (proteomics, metabolomics) with CRISPR-based gene silencing to validate target engagement. Dose-dependent transcriptomic profiling and pathway enrichment analysis (e.g., KEGG, GO terms) help distinguish direct vs. secondary effects. Researchers should pre-register hypotheses to reduce confirmation bias .

Methodological Frameworks

- FINER Criteria : Ensure research questions are Feasible, Interesting, Novel, Ethical, and Relevant .

- PICO Framework : Define Population (e.g., cell type), Intervention (dose), Comparison (controls), and Outcomes (e.g., IC₅₀) .

- Data Transparency : Share raw datasets and analytical codes via repositories to facilitate peer validation, per NIH and SHDC guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.